![molecular formula C10H15N3O2 B2390030 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353953-06-6](/img/structure/B2390030.png)
1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol
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Description
“1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C10H15N3O2 . It has a molecular weight of 209.25 g/mol . This compound is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” were not found in the search results, it’s worth noting that pyrrolidine compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” include a molecular weight of 209.25 g/mol . The compound should be stored sealed in dry conditions at 2-8°C .Safety and Hazards
Future Directions
While specific future directions for “1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol” were not found in the search results, the use of pyrrolidine compounds in drug discovery is a promising area of research . The versatility of these compounds allows for the design of new molecules with different biological profiles .
properties
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10-5-9(11-7-12-10)13-4-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOELHPPPBFOGBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol |
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